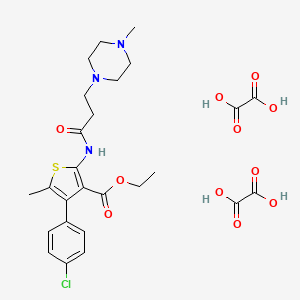
Ethyl 4-(4-chlorophenyl)-5-methyl-2-(3-(4-methylpiperazin-1-yl)propanamido)thiophene-3-carboxylate dioxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethyl 4-(4-chlorophenyl)-5-methyl-2-(3-(4-methylpiperazin-1-yl)propanamido)thiophene-3-carboxylate dioxalate is a useful research compound. Its molecular formula is C26H32ClN3O11S and its molecular weight is 630.06. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 4-(4-chlorophenyl)-5-methyl-2-(3-(4-methylpiperazin-1-yl)propanamido)thiophene-3-carboxylate dioxalate, identified by its CAS Number 1351646-95-1, has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and apoptosis induction. This article compiles findings from various studies to elucidate the compound's biological effects, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C26H32ClN3O11S |
| Molecular Weight | 630.1 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily linked to its ability to induce apoptosis in cancer cells. Research indicates that it works through multiple pathways:
- Apoptosis Induction : In vitro studies have demonstrated that this compound can significantly reduce cell viability in cancer cell lines, such as MCF-7 (a breast cancer cell line). The observed IC50 value for apoptosis induction was approximately 23.2 μM, indicating a potent effect on cell survival .
- Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with the compound resulted in G2/M phase arrest and S phase accumulation in MCF-7 cells, suggesting interference with normal cell cycle progression and subsequent apoptosis .
- Autophagy Modulation : The compound was shown to inhibit autophagic cell death while promoting apoptosis, indicating a dual mechanism of action that could enhance its efficacy as an anticancer agent .
Antitumor Activity
A series of studies have evaluated the antitumor efficacy of this compound:
- In Vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, with a notable reduction in cell viability observed after 48 hours of exposure. The percentage of early apoptotic cells increased significantly compared to untreated controls .
- In Vivo Studies : In animal models bearing solid tumors, administration of the compound led to a substantial reduction in tumor mass compared to controls. Specifically, a decrease in tumor weight by approximately 54% was noted when compared to standard chemotherapy agents like 5-FU (5-fluorouracil) .
Toxicity and Safety Profile
While the compound shows promising antitumor activity, its safety profile is crucial for therapeutic application:
Eigenschaften
IUPAC Name |
ethyl 4-(4-chlorophenyl)-5-methyl-2-[3-(4-methylpiperazin-1-yl)propanoylamino]thiophene-3-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O3S.2C2H2O4/c1-4-29-22(28)20-19(16-5-7-17(23)8-6-16)15(2)30-21(20)24-18(27)9-10-26-13-11-25(3)12-14-26;2*3-1(4)2(5)6/h5-8H,4,9-14H2,1-3H3,(H,24,27);2*(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSHUBYGDACXBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)Cl)C)NC(=O)CCN3CCN(CC3)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32ClN3O11S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














